1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
The compound “1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid” is a chemical substance with the CAS Number: 2287255-32-5 . It has a molecular weight of 251.26 . The IUPAC name for this compound is 1- ( (S)-1- (4-fluorophenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14FNO3/c1-8(9-2-4-11(14)5-3-9)15-7-10(13(17)18)6-12(15)16/h2-5,8,10H,6-7H2,1H3,(H,17,18)/t8-,10?/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Pharmacological Properties
- 1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been synthesized and studied for their pharmacological properties. For instance, compounds with structural similarities have been shown to exhibit remarkable blood glucose-lowering activities in rats, indicating potential applications in the treatment of diabetes (Eistetter & Wolf, 1982). Similarly, other related compounds were synthesized and found to possess notable anti-inflammatory and analgesic activities, suggesting their utility in managing pain and inflammation (Muchowski et al., 1985).
Anti-inflammatory and Analgesic Effects
- The anti-inflammatory and analgesic effects of derivatives of this compound have been a subject of interest. For example, some synthesized compounds were found to be potent anti-inflammatory and analgesic agents, comparable or superior to indomethacin in animal models (Berk et al., 2009).
Antimicrobial Activity
- Certain derivatives of this compound have shown promising results in combating infections. For instance, some compounds demonstrated marked in vivo activity against various infections in mice, surpassing the effects of other well-known antimicrobial agents (Nakamura et al., 1983). This indicates potential applications in the development of new antimicrobial drugs.
Neuropharmacological Potential
- The neuropharmacological potential of this compound derivatives has also been explored. Some studies have indicated their potential utility as antipsychotic agents based on their efficacy in animal models of psychiatric disorders (Takamori et al., 2002). This highlights the compound's relevance in neuropsychiatric drug discovery.
Inhibition of Enzymatic Activity
- Some studies have explored the inhibitory effects of related compounds on specific enzymes. For instance, L-2-Imidazolidone-4-carboxylic acid, a structurally related compound, has been found to be an effective inhibitor of the enzyme 5-oxoprolinase, which could be leveraged in the development of therapeutic strategies for conditions like 5-oxoprolinuria (van der Werf et al., 1973).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Properties
IUPAC Name |
1-[(1S)-1-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-8(9-2-4-11(14)5-3-9)15-7-10(13(17)18)6-12(15)16/h2-5,8,10H,6-7H2,1H3,(H,17,18)/t8-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAZNJDTYKKTFE-PEHGTWAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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